molecular formula C11H9BrN2O2 B8754922 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-

1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-

Cat. No.: B8754922
M. Wt: 281.10 g/mol
InChI Key: BYIRFJPQRLNJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors. These methods ensure higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

4-(4-bromophenyl)-1-methylimidazole-2-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-14-6-9(13-10(14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)

InChI Key

BYIRFJPQRLNJMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.